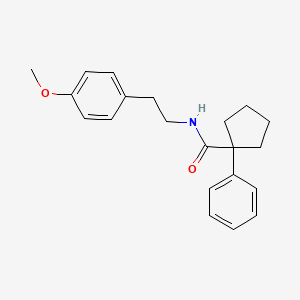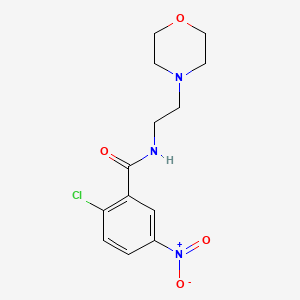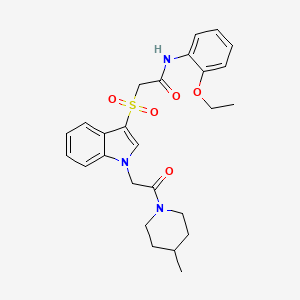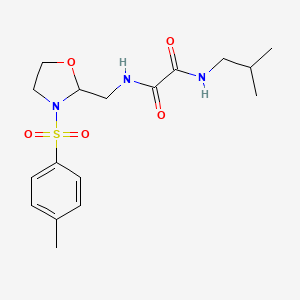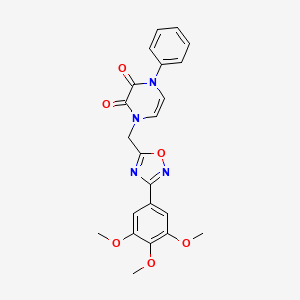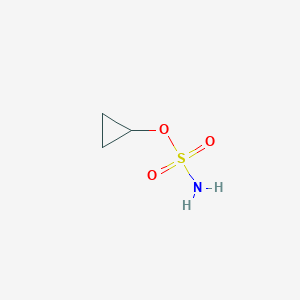
Cyclopropyl sulfamate
Vue d'ensemble
Description
Cyclopropyl sulfamate is a chemical compound with the molecular formula C3H7NO3S . It has an average mass of 137.158 Da and a monoisotopic mass of 137.014664 Da .
It has a storage temperature of room temperature . The physical properties of cyclopropyl-containing compounds have been studied, and it has been found that cyclopropane fatty acids have physical characteristics somewhere in between saturated and mono unsaturated fatty acids .
Applications De Recherche Scientifique
- Cyclopropyl sulfamates serve as valuable chiral templates in asymmetric syntheses. Their stereogenic sulfur center allows for precise control over chirality, making them useful in creating enantiomerically pure compounds .
- Sulfonimidates, including cyclopropyl sulfamates, act as building blocks to access other important sulfur(VI) derivatives. These compounds find applications in drug discovery and materials science .
- Cyclopropyl sulfamates have been explored as precursors for drug candidates. Researchers investigate their potential in sulfoximine and sulfonimidamide-based drugs .
- For instance, novel poly(oxothiazene) polymers and thionylphosphazene monomers/polymers have been accessed through sulfonimidate decomposition .
- Sulfonimidates, including cyclopropyl sulfamates, are sensitive to acidic conditions. They can act as alkyl transfer reagents to acids, alcohols, and phenols .
- When R₁ and R₃ are linked, cyclic sulfonimidates are formed. These arise from chiral amino alcohols and exhibit interesting reactivity patterns .
Chiral Synthesis and Asymmetric Transformations
Building Blocks for Sulfur(VI) Compounds
Drug Development
Polymer Synthesis
Alkyl Transfer Reagents
Cyclic Sulfonimidates
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of Cyclopropyl sulfamate involves its interaction with its targets. Cyclopropyl groups are known to be good π-electron donors , which may influence their interaction with target molecules.
Biochemical Pathways
Cyclopropyl sulfamate may affect various biochemical pathways due to the presence of the cyclopropyl group. Cyclopropyl-containing compounds are known to influence a wide range of biological properties, from enzyme inhibitions to various cellular activities .
Result of Action
Cyclopropyl-containing compounds are known to have diverse biological activities, which suggests that Cyclopropyl sulfamate may also have various molecular and cellular effects . .
Action Environment
The action, efficacy, and stability of Cyclopropyl sulfamate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity and stability of the compound
Propriétés
IUPAC Name |
cyclopropyl sulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKQACFOJGQZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


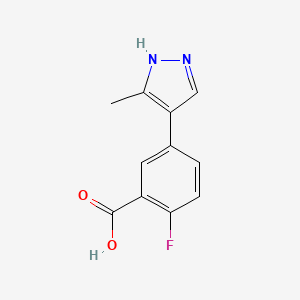
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)
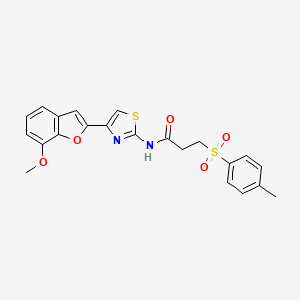
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)
